![molecular formula C24H26N4O3 B2939739 Methyl 4-{[3-(azepan-1-ylcarbonyl)-7-methyl-1,8-naphthyridin-4-yl]amino}benzoate CAS No. 1251569-95-5](/img/structure/B2939739.png)
Methyl 4-{[3-(azepan-1-ylcarbonyl)-7-methyl-1,8-naphthyridin-4-yl]amino}benzoate
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Overview
Description
“Methyl 4-{[3-(azepan-1-ylcarbonyl)-7-methyl-1,8-naphthyridin-4-yl]amino}benzoate” is a complex organic compound. It likely contains an azepane ring (a seven-membered ring with one nitrogen atom), a 1,8-naphthyridine ring (a two-ring structure with two nitrogen atoms), and a benzoate group .
Molecular Structure Analysis
The molecular structure of this compound, based on its name, likely involves a complex arrangement of rings and functional groups. It would have aromaticity due to the naphthyridine and benzoate groups, and the azepane ring would introduce a degree of three-dimensionality .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its specific structure and the functional groups it contains. Without specific data, we can only speculate on the properties of this compound .Scientific Research Applications
Anti-Salmonella Typhi Activity
This compound has been utilized in the synthesis of new 2-amino-1,3,4-oxadiazole derivatives, which have shown significant activity against Salmonella typhi . This bacterium causes typhoid fever, which can range from mild to severe symptoms. The derivatives of this compound could potentially lead to new treatments for this infection.
Antibacterial Properties
The acylation of amino-oxadiazoles with acid chlorides, including Methyl 4-{[3-(azepan-1-ylcarbonyl)-7-methyl-1,8-naphthyridin-4-yl]amino}benzoate, has led to compounds with notable antibacterial properties . These compounds could be further explored for their efficacy against a range of bacterial infections.
Synthesis of Seven-Membered Heterocycles
This compound is involved in the synthesis of seven-membered heterocycles such as azepines and benzodiazepines . These heterocycles are significant in medical and pharmaceutical chemistry due to their diverse biological activities.
One-Pot Synthesis Procedures
In the field of organic chemistry, this compound contributes to one-pot synthesis procedures, which are efficient methods for creating complex molecules . This has implications for the rapid synthesis of pharmacologically active molecules.
Development of New Drugs
The structural complexity of Methyl 4-{[3-(azepan-1-ylcarbonyl)-7-methyl-1,8-naphthyridin-4-yl]amino}benzoate makes it a valuable scaffold for the development of new drugs . Its involvement in the synthesis of various heterocycles can lead to the discovery of compounds with unique pharmacological properties.
Biomedical Research
The compound’s role in the synthesis of biologically active substances positions it as an important player in biomedical research . It can be used to create new compounds that may have therapeutic applications in various diseases.
Pharmacological Activity Studies
Indole derivatives, which are structurally related to this compound, have a wide range of pharmacological activities . Research into similar compounds can provide insights into their potential clinical applications.
Chemical Activity Analysis
The compound’s chemical activity can be analyzed to understand its interactions with other substances . This is crucial for predicting its behavior in biological systems and for designing compounds with desired properties.
Safety and Hazards
properties
IUPAC Name |
methyl 4-[[3-(azepane-1-carbonyl)-7-methyl-1,8-naphthyridin-4-yl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O3/c1-16-7-12-19-21(27-18-10-8-17(9-11-18)24(30)31-2)20(15-25-22(19)26-16)23(29)28-13-5-3-4-6-14-28/h7-12,15H,3-6,13-14H2,1-2H3,(H,25,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSGODWCHTVGQJI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC=C(C(=C2C=C1)NC3=CC=C(C=C3)C(=O)OC)C(=O)N4CCCCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-{[3-(azepane-1-carbonyl)-7-methyl-1,8-naphthyridin-4-yl]amino}benzoate |
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